Clopidogrel is synthesized from various starting materials, including 2-chlorobenzyl cyanide and thienopyridine derivatives. It belongs to the class of antiplatelet drugs and is specifically categorized as an irreversible inhibitor of the P2Y12 receptor on platelets. This classification highlights its role in inhibiting platelet aggregation, making it crucial in managing cardiovascular diseases.
The synthesis of (+/-)-clopidogrel hydrochloride involves several key steps:
A detailed method includes:
The molecular formula of clopidogrel is , with a molecular weight of approximately 321.82 g/mol. The structure features:
Clopidogrel undergoes several chemical reactions during its synthesis and metabolism:
These reactions are typically carried out under controlled conditions to ensure high yields and purity levels. For instance, the synthesis can yield up to 64.9% with high chiral purity .
Clopidogrel functions as an antiplatelet agent by irreversibly binding to the P2Y12 receptor on platelets. This binding inhibits adenosine diphosphate (ADP) from activating platelets, thereby preventing aggregation. The mechanism can be summarized as follows:
This mechanism underscores clopidogrel's effectiveness in preventing cardiovascular events .
The physical properties of (+/-)-clopidogrel hydrochloride include:
Chemical properties include stability under normal storage conditions but may degrade under extreme pH or temperature variations .
Clopidogrel is predominantly used in clinical settings for:
The drug's efficacy in reducing adverse cardiovascular events has made it a staple in cardiology practices worldwide .
(±)-Clopidogrel hydrochloride is the racemic hydrochloride salt of clopidogrel, a thienopyridine-class antiplatelet prodrug. Its chemical name is methyl (±)-(2-chlorophenyl)-(4,5,6,7-tetrahydrothieno[3,2-c]pyridin-5-yl)acetate hydrochloride, with the molecular formula C₁₆H₁₇Cl₂NO₂S and a molecular weight of 358.28 g/mol [1] [5]. The structure integrates a thiophene ring fused with a piperidine moiety, linked via a chiral acetate bridge to an ortho-chlorinated phenyl group. The critical stereogenic center resides at carbon C7 (the methine carbon), where configuration dictates pharmacological activity. Crystallographically, the free base exists as a racemic mixture, with protonation occurring at the piperidine nitrogen (pKa ~4.5) to form the stable hydrochloride salt [5] [7].
Table 1: Key Physicochemical Properties of (±)-Clopidogrel Hydrochloride
Property | Value | Reference |
---|---|---|
Molecular Formula | C₁₆H₁₇Cl₂NO₂S | [1][5] |
Molecular Weight | 358.28 g/mol | [5] |
CAS Registry Number | 120202-65-5 | [5] |
Appearance | White to off-white crystalline powder | [5] |
Solubility | Freely soluble in methanol; sparingly soluble in water | [7] |
Chirality | Racemate (1:1 mixture of (R)- and (S)-enantiomers) | [3][9] |
The separation of clopidogrel enantiomers is essential for pharmaceutical quality control due to the divergent bioactivities of its stereoisomers. Key methodologies include:
Thin-Layer Chromatography (TLC): Silica gel plates with vancomycin-modified mobile phases (methanol/diethylamine/heptanes/water) resolve enantiomers (Rf: R=0.69, S=0.74), offering a cost-effective quality screen [6].
Enzymatic Kinetic Resolution: Lipase from Candida rugosa in cyclohexane/[EMIM][BF₄] ionic liquid catalyzes enantioselective esterification of racemic clopidogrel carboxylic acid (the primary metabolite). This yields (S)-clopidogrel with 94.2% enantiomeric excess (ee) and 49.6% conversion (enantioselectivity E=113) [4].
Table 2: Efficiency of Clopidogrel Enantiomer Separation Techniques
Method | Conditions | Resolution (Rs) | Analysis Time | Application | |
---|---|---|---|---|---|
Normal-Phase HPLC | Chiralcel OJ-H; n-hexane/ethanol/DEA (85:15:0.1) | 2.5 | 17 min | Bulk drug impurity profiling | [6] |
Reversed-Phase HPLC | Chiralcel OJ-RH; methanol/water (100:15) | 1.8 | 5 min | Plasma pharmacokinetics | [8][10] |
TLC | Vancomycin-modified silica; methanol/DEA/heptane | Visual separation | 45 min | Rapid quality screening | [6] |
Enzymatic Resolution | Lipase CRL/[EMIM][BF₄]; cyclohexane/MeOH | N/A | 24–48 h | Preparative-scale (S)-isomer | [4] |
Clopidogrel's antiplatelet activity resides exclusively in the (S)-enantiomer:
Crucially, in vivo chiral inversion from (S) to (R) is minimal (<2%) in humans, as confirmed by LC-MS/MS studies in beagle plasma. However, elevated (R)-clopidogrel levels in neurological adverse events suggest potential metabolic interconversion in sensitive individuals [10].
Table 3: Stereoselective Pharmacokinetic Parameters in Beagles (Single 75 mg Dose) [10]
Parameter | (S)-Clopidogrel | (R)-Clopidogrel | S/R Ratio |
---|---|---|---|
Cₘₐₓ (ng/mL) | 24.3 ± 5.6 | 1.2 ± 0.3 | 20.3 |
AUC₀–ₜ (h·ng/mL) | 98.7 ± 22.1 | 5.1 ± 1.2 | 19.4 |
t₁/₂ (h) | 5.8 ± 1.1 | 4.3 ± 0.9 | 1.3 |
- Racemic Synthesis:Classical routes involve the Friedel-Crafts alkylation of thieno[3,2-c]pyridine with methyl (±)-2-chloro-2-(2-chlorophenyl)acetate. Key steps include:1. Condensation of 2-chlorobenzaldehyde with methyl cyanoacetate.2. Hydrolysis/decarboxylation to (±)-2-(2-chlorophenyl)acetic acid.3. Esterification and α-chlorination to methyl (±)-2-chloro-2-(2-chlorophenyl)acetate.4. Nucleophilic substitution with 4,5,6,7-tetrahydrothieno[3,2-c]pyridine.Yields typically reach 65–75% after salt formation [9].- Enantiopure (S)-Clopidogrel Synthesis:- Chiral Pool Derivation: Uses (R)-2-(2-chlorophenyl)glycine as a precursor, involving diazotization, Sandmeyer reaction, and stereoretentive esterification.- Enzymatic Resolution: Lipase-mediated asymmetric esterification of racemic clopidogrel carboxylic acid (derived from hydrolysis) yields (S)-clopidogrel with >98% ee after recrystallization [4] [9].- Asymmetric Hydrogenation: Catalytic hydrogenation of 2-(2-chlorophenyl)-2-(thienopyridyl)acrylic acid using Ru-BINAP complexes achieves 95% ee for the (S)-acid, followed by esterification [9].
Table 4: Comparison of Enantiopure Clopidogrel Synthesis Methods
Method | Key Step | Enantiomeric Excess (ee) | Overall Yield | Advantage | |
---|---|---|---|---|---|
Racemic Synthesis | Nucleophilic substitution | Racemic | 65–75% | Scalable; low cost | [9] |
Enzymatic Resolution | Lipase esterification in [EMIM][BF₄] | 94.2% (S) | 40–45% | Green chemistry; high ee | [4][9] |
Asymmetric Hydrogenation | Ru-BINAP-catalyzed reduction | 95% (S) | 55–60% | Atom-economical | [9] |
Chiral Pool Derivation | Starting from (R)-phenylglycine | >99% (S) | 30–35% | Avoids resolution steps | [9] |
CAS No.: 18766-67-1
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7